molecular formula C28H34N4O8S B15005610 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

Cat. No.: B15005610
M. Wt: 586.7 g/mol
InChI Key: MJRCBUQDBXADQC-UHFFFAOYSA-N
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Description

5-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a dimethoxybenzenesulfonyl group and a nitroaniline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the dimethoxybenzenesulfonyl group. The final step involves the coupling of the nitroaniline moiety to the piperazine derivative under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

5-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
  • Indole derivatives : Known for their diverse biological activities and structural similarities.

Uniqueness

5-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H34N4O8S

Molecular Weight

586.7 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline

InChI

InChI=1S/C28H34N4O8S/c1-37-25-9-5-20(17-27(25)39-3)11-12-29-23-18-21(6-8-24(23)32(33)34)30-13-15-31(16-14-30)41(35,36)22-7-10-26(38-2)28(19-22)40-4/h5-10,17-19,29H,11-16H2,1-4H3

InChI Key

MJRCBUQDBXADQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-])OC

Origin of Product

United States

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